ビルダグリプチンカルボン酸代謝物トリフルオロ酢酸塩

概要

説明

科学的研究の応用

Vildagliptin carboxylic acid metabolite is primarily used in scientific research to study the metabolism and pharmacokinetics of vildagliptin . It is also used in the development of analytical methods for detecting and quantifying vildagliptin and its metabolites in biological samples . Additionally, the compound is used in studies investigating the effects of DPP-4 inhibitors on glucose metabolism and insulin secretion .

作用機序

生化学分析

Biochemical Properties

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate interacts with the DPP-4 enzyme, contributing to its hydrolysis . It has an IC50 value of 477 µM for DPP-4 in human Caco-2 cells .

Cellular Effects

The effects of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate on cells are largely related to its role as a metabolite of vildagliptin, a DPP-4 inhibitor. DPP-4 is a transmembrane cell surface aminopeptidase, widely expressed in liver, kidney, lung, intestine, and other tissues, as well as capillary endothelial cells and subsets of T lymphocytes . By inhibiting DPP-4, vildagliptin prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels .

Molecular Mechanism

The molecular mechanism of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate involves its interaction with the DPP-4 enzyme. It is a substrate for DPP-4 and contributes to the hydrolysis of vildagliptin . This interaction with DPP-4 plays a key role in the regulation of insulin release and blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate can change over time. For instance, in a study involving 5/6 nephrectomized rats, vildagliptin showed increased plasma levels by 45.8%, and Vildagliptin Carboxy Acid Metabolite Trifluoroacetate by 7.51 times .

Metabolic Pathways

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is involved in the metabolic pathway of vildagliptin. It is formed from the hydrolysis of the cyano group on vildagliptin, a process catalyzed by DPP-4 .

Transport and Distribution

It is known that it is a substrate for the organic anion transporter 3 (OAT3) .

準備方法

化学反応の分析

ビルダグリプチンカルボン酸代謝物は、いくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を形成する可能性があります。

還元: 還元反応では、カルボン酸基をアルコール基に変換することができます。

置換: この化合物は、特にカルボン酸基で置換反応を起こし、エステルまたはアミドを形成する可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤が含まれます . 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究への応用

ビルダグリプチンカルボン酸代謝物は、主に、ビルダグリプチンの代謝と薬物動態を研究するための科学研究に使用されています . また、生物学的サンプル中のビルダグリプチンとその代謝物を検出および定量するための分析方法の開発にも使用されています . さらに、この化合物は、DPP-4阻害剤がグルコース代謝とインスリン分泌に与える影響を調査する研究にも使用されています .

類似化合物との比較

ビルダグリプチンカルボン酸代謝物は、その特定の構造と代謝経路により、他のDPP-4阻害剤とは異なります . 類似の化合物には以下が含まれます。

シタグリプチン: 2型糖尿病の治療に使用される別のDPP-4阻害剤です。

サクサグリプチン: 化学構造は異なりますが、作用機序は類似しているDPP-4阻害剤です。

リナグリプチン: 広範囲に代謝されず、尿中に変化せずに排泄されるDPP-4阻害剤です。

ビルダグリプチンカルボン酸代謝物の独自性は、ビルダグリプチンの加水分解による特定の形成と、DPP-4との明確な相互作用にあります .

生物活性

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used in the management of type 2 diabetes mellitus. Its biological activity is significantly influenced by its metabolites, particularly the vildagliptin carboxy acid metabolite trifluoroacetate (also known as M20.7). This article delves into the biological activity of this metabolite, highlighting its molecular mechanisms, effects on gene expression, and implications for liver health.

Overview of Vildagliptin and Its Metabolite

Vildagliptin is administered orally and functions by inhibiting DPP-4, an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism. The carboxylic acid metabolite of vildagliptin, M20.7, is formed through metabolic processes in the liver and has been identified as a significant contributor to the drug's therapeutic effects and potential side effects .

Research indicates that vildagliptin and its metabolite M20.7 induce changes in gene expression associated with inflammation and liver injury. A study utilizing microarray analysis demonstrated that treatment with vildagliptin resulted in significant regulation of hepatic genes related to inflammation, including S100A8 , S100A9 , and TNF-α . These genes are known to be involved in inflammatory responses and have been implicated in drug-induced liver injury .

Gene Expression Changes

The following table summarizes key genes affected by vildagliptin and M20.7 treatment:

| Gene | Fold Change (Vildagliptin) | Fold Change (M20.7) | Role in Inflammation |

|---|---|---|---|

| S100A8 | >5-fold | >5-fold | Promotes inflammation |

| S100A9 | >5-fold | >5-fold | Involved in immune response |

| TNF-α | Increased | Increased | Mediates inflammatory response |

In Vitro Studies

In vitro studies using human cell lines such as HepG2 (liver) and HL-60 (monocytic) have shown that vildagliptin and M20.7 can significantly enhance the mRNA expression levels of inflammation-associated genes at concentrations as low as 1 μM. Notably, the release of S100A8/A9 complex from HL-60 cells was markedly elevated following treatment with vildagliptin compared to controls .

Release of Inflammatory Markers

The following data illustrates the concentration of S100A8/A9 complex released from HL-60 cells treated with varying concentrations of vildagliptin:

| Treatment Concentration (μM) | S100A8/A9 Complex (pg/mL) |

|---|---|

| Control | 355 ± 102 |

| 1 | 588 ± 171 |

| 10 | 731 ± 72 |

| 100 | 1982 ± 403 |

These results indicate that vildagliptin significantly increases the release of inflammatory markers in a dose-dependent manner .

Implications for Liver Health

The induction of inflammatory gene expression by vildagliptin and its metabolite suggests potential implications for liver health. The upregulation of S100 proteins has been associated with various liver injuries, indicating that while vildagliptin is effective for glycemic control, it may also pose risks for hepatotoxicity under certain conditions .

Case Studies

In clinical settings, patients treated with vildagliptin have reported varying degrees of liver enzyme elevation, prompting further investigation into the long-term effects of M20.7 on liver function. Monitoring liver enzymes during therapy is recommended to mitigate potential risks associated with increased inflammatory markers.

特性

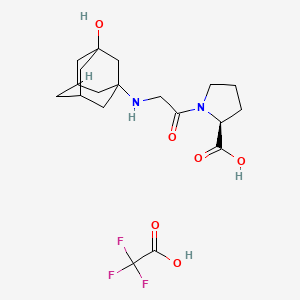

IUPAC Name |

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSYESQESYWANO-CSDSSYKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565453-41-0 | |

| Record name | L-Proline, N-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-, mono(trifluoroacetate) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565453-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。